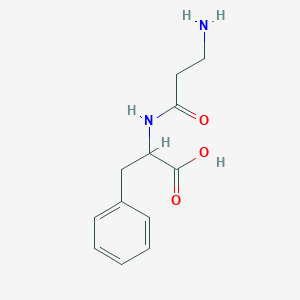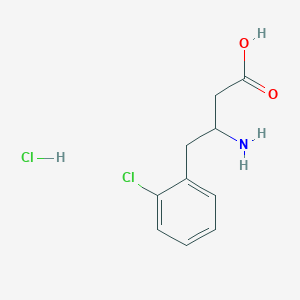
(R)-3-Amino-4-(2-chlorophenyl)butyric acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-3-氨基-4-(2-氯苯基)丁酸盐酸盐是一种手性化合物,在各种科学领域具有重要意义。它以其独特的结构特性而闻名,使其成为有机化学、药物化学和药理学研究的宝贵对象。
准备方法
合成路线和反应条件
(R)-3-氨基-4-(2-氯苯基)丁酸盐酸盐的合成通常涉及以下步骤:
起始原料: 合成从市售的起始原料开始,例如2-氯苯甲醛和(R)-2-氨基丁酸。
缩合反应: 第一步涉及在合适的催化剂存在下,2-氯苯甲醛和(R)-2-氨基丁酸之间的缩合反应。
氢化: 然后在特定条件下对所得中间体进行氢化,以得到所需的产物。
纯化: 使用重结晶或色谱技术纯化最终产物,以获得高纯度的(R)-3-氨基-4-(2-氯苯基)丁酸盐酸盐。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量并最小化杂质。采用连续流反应器和自动化合成系统等先进技术来提高效率和可扩展性。
化学反应分析
反应类型
(R)-3-氨基-4-(2-氯苯基)丁酸盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以进行亲核取代反应,特别是在氨基上,使用烷基卤化物或酰氯等试剂。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 在三乙胺等碱存在下的烷基卤化物或酰氯。
主要产物
氧化: 相应的羧酸或酮。
还原: 相应的醇或胺。
取代: N-烷基或N-酰基衍生物。
科学研究应用
(R)-3-氨基-4-(2-氯苯基)丁酸盐酸盐在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子的构建块。
生物学: 研究其在生化途径和酶相互作用中的潜在作用。
医学: 研究其药理特性和潜在的治疗应用。
工业: 用于开发特种化学品和先进材料。
作用机制
(R)-3-氨基-4-(2-氯苯基)丁酸盐酸盐的作用机制涉及其与特定分子靶标的相互作用。已知它与某些受体或酶结合,调节它们的活性并影响各种生化途径。确切的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
(S)-3-氨基-4-(2-氯苯基)丁酸盐酸盐: 该化合物具有不同立体化学的非对映异构体。
4-(2-氯苯基)丁酸: 一种结构相似的化合物,缺少氨基。
3-氨基-4-苯基丁酸: 一种与之类似的骨架但没有氯取代基的化合物。
独特性
(R)-3-氨基-4-(2-氯苯基)丁酸盐酸盐因其特定的手性构型和同时存在氨基和氯取代基而具有独特之处。这些特征使其具有独特的化学反应性和生物活性,使其成为各种研究和工业应用的宝贵化合物。
属性
IUPAC Name |
3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZZXSNVUMPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

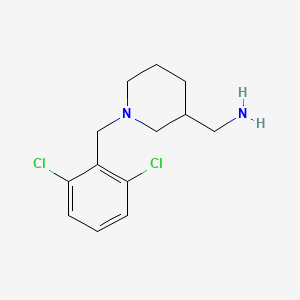
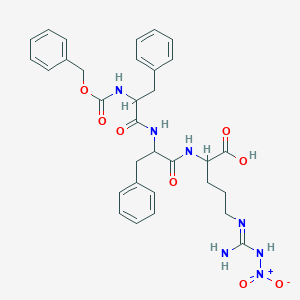
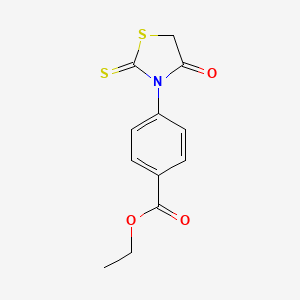
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

![(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12110152.png)
![6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine](/img/structure/B12110160.png)
